7-(2-chlorobenzyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-chlorobenzyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, including the formation of the purine core, functionalization of the core, and subsequent attachment of the substituents. Common reagents and conditions used in these reactions include:
Formation of the Purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the 2-chlorobenzyl and 3-methyl groups can be achieved through alkylation reactions using reagents like alkyl halides.
Attachment of Piperazine Derivative: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the aromatic rings or the purine core, often using reagents like hydrogen gas and metal catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the purine core or the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, purine derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents. This compound may exhibit similar properties, making it a candidate for drug development.
Medicine
In medicine, compounds like 7-(2-chlorobenzyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione are investigated for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its diverse reactivity makes it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 7-(2-Chlorobenzyl)-3-methyl-8-(4-(2-phenylethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 7-(2-chlorobenzyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione lies in its specific substituents, which can significantly influence its biological activity and chemical reactivity. The presence of the 2-chlorobenzyl group, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds.
Properties
Molecular Formula |
C26H29ClN6O2 |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione |
InChI |
InChI=1S/C26H29ClN6O2/c1-30-23-22(24(34)29-26(30)35)33(18-20-11-5-6-12-21(20)27)25(28-23)32-16-14-31(15-17-32)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12H,7,10,13-18H2,1H3,(H,29,34,35) |
InChI Key |
NALKEVAMZZUOKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCCC4=CC=CC=C4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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